5,6-O-Isopropylidene-L-gulono-1,4-lactone
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Overview
Description
5,6-O-Isopropylidene-L-gulono-1,4-lactone: is a chemical compound with the molecular formula C9H14O6 and a molecular weight of 218.21 g/mol . It is a white to off-white solid that is slightly soluble in methanol and water . This compound is a derivative of L-gulonic acid and is often used as a starting material for the synthesis of various other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-O-Isopropylidene-L-gulono-1,4-lactone can be synthesized through the acetonation of L-gulono-1,4-lactone using acetone and an acid catalyst . The reaction typically involves the protection of the hydroxyl groups at positions 5 and 6 of the L-gulono-1,4-lactone to form the isopropylidene derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5,6-O-Isopropylidene-L-gulono-1,4-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions include various derivatives of L-gulonic acid, such as carboxylic acids, alcohols, and substituted lactones .
Scientific Research Applications
5,6-O-Isopropylidene-L-gulono-1,4-lactone is widely used in scientific research due to its versatility . Some of its applications include:
Mechanism of Action
The mechanism of action of 5,6-O-Isopropylidene-L-gulono-1,4-lactone involves its interaction with specific molecular targets and pathways . It acts as a precursor in the synthesis of other biologically active compounds, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- 5,6-O-Isopropylidene-D-gulonic acid gamma-lactone
- 2,3:5,6-Di-O-isopropylidene-L-gulonolactone
- 2,3-Di-O-acetyl-5,6-O-isopropylidene-L-gulono-1,4-lactone
- D-Glucurono-6,3-lactone acetonide
Uniqueness: 5,6-O-Isopropylidene-L-gulono-1,4-lactone is unique due to its specific structural configuration and reactivity . Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPPVKRHGNFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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